1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine
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Description
1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine, also known as this compound, is a useful research compound. Its molecular formula is C22H14N4O6 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics targeting iron acquisition in mycobacterial species .
Mode of Action
It’s worth noting that the nitrophenyl group in the compound could potentially undergo reduction reactions, similar to 4-nitrophenol . This could lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to impact the siderophore-mediated acquisition of iron in mycobacterium tuberculosis , which could suggest similar pathways might be affected by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemical species can affect the compound’s reactivity and stability . .
Biochemical Analysis
Biochemical Properties
1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It interacts with enzymes such as oxidoreductases and transferases, affecting their catalytic activities. The nitrophenyl groups in the compound facilitate binding to active sites of these enzymes, leading to inhibition or modulation of their functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . It has been observed to alter gene expression profiles, leading to the upregulation of stress response genes and downregulation of genes involved in cell proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular energy production and inducing metabolic stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity . This binding is facilitated by the nitrophenyl groups, which interact with amino acid residues in the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to induce persistent changes in cellular function, including sustained inhibition of metabolic enzymes and prolonged stress responses. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory properties without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. The threshold for these adverse effects is critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 oxidases, which convert it into reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby reducing cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress, leading to changes in cellular energy metabolism and apoptosis.
Properties
CAS No. |
301359-05-7 |
---|---|
Molecular Formula |
C22H14N4O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(E)-1-[5-(4-nitrophenyl)furan-2-yl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine |
InChI |
InChI=1S/C22H14N4O6/c27-25(28)17-5-1-15(2-6-17)21-11-9-19(31-21)13-23-24-14-20-10-12-22(32-20)16-3-7-18(8-4-16)26(29)30/h1-14H/b23-13+,24-14+ |
InChI Key |
JGLRYDVTSPUKQZ-RNIAWFEPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
5-(4-Nitrophenyl)-2-furancarboxaldehyde, [[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazone; USP Dantrolene Related Compound A; |
Origin of Product |
United States |
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